2-(Ethylsulfonyl)-5-iodothiophene
Description
Properties
IUPAC Name |
2-ethylsulfonyl-5-iodothiophene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IO2S2/c1-2-11(8,9)6-4-3-5(7)10-6/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTTBOVPLFMROSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(S1)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50354924 | |
| Record name | 2-(ETHYLSULFONYL)-5-IODOTHIOPHENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50354924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
412965-13-0 | |
| Record name | 2-(ETHYLSULFONYL)-5-IODOTHIOPHENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50354924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-iodo-2-ethylsulfonylthiophene: Synthesis, Properties, and Safety
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 5-iodo-2-ethylsulfonylthiophene, a substituted thiophene of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from closely related structural analogues to provide a robust working profile. All inferred data is clearly indicated.
Chemical Identity and Structural Characteristics
5-iodo-2-ethylsulfonylthiophene is a five-membered aromatic heterocycle containing a sulfur atom, substituted with an iodine atom at the 5-position and an ethylsulfonyl group at the 2-position. The electron-withdrawing nature of the sulfonyl group and the reactivity of the carbon-iodine bond make this compound a versatile intermediate for further chemical modifications.
Caption: Chemical structure of 5-iodo-2-ethylsulfonylthiophene.
Estimated Physicochemical Properties
The following properties are estimated based on structurally similar compounds such as 5-iodothiophene-2-sulfonyl chloride and 2-acetyl-5-iodothiophene.[1][2]
| Property | Estimated Value | Source of Analogy |
| Molecular Formula | C₆H₇IO₂S₂ | - |
| Molecular Weight | 302.15 g/mol | - |
| Appearance | Likely a solid (e.g., off-white to light brown) | [2] |
| Melting Point | Expected to be in the range of 100-150 °C | [2] |
| Boiling Point | >300 °C (Predicted) | [2] |
| Solubility | Insoluble in water; soluble in organic solvents like THF, ethyl acetate | [2] |
| Storage Temperature | 2-8°C, protected from light | [2] |
Inferred Material Safety Profile
Disclaimer: A specific Material Safety Data Sheet (MSDS) for 5-iodo-2-ethylsulfonylthiophene is not publicly available. The following information is a composite profile inferred from the safety data of closely related compounds, including 2-iodothiophene, 5-iodothiophene-2-sulfonyl chloride, and other substituted thiophenes.[1][3][4] This profile should be used for preliminary guidance only, and a full risk assessment should be conducted before handling this chemical.
Hazards Identification
-
GHS Hazard Statements (Inferred):
-
GHS Signal Word (Inferred): Danger[1]
-
Potential Health Effects:
First-Aid Measures
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Handling and Storage
-
Handling: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Avoid contact with eyes, skin, and clothing. Wash hands thoroughly after handling.[3][5]
-
Storage: Keep container tightly closed in a dry, cool, and well-ventilated place. Store at 2-8°C. Protect from light.[2]
Disposal Considerations
Dispose of contents and container in accordance with local, regional, national, and international regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.
Proposed Synthetic Pathway
A plausible synthetic route to 5-iodo-2-ethylsulfonylthiophene can be envisioned starting from 2-ethylthiophene. The synthesis would involve two key steps: sulfonation followed by iodination.
Caption: Proposed two-step synthesis of 5-iodo-2-ethylsulfonylthiophene.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 2-Ethylthiophene-5-sulfonyl chloride
-
Cool a flask containing chlorosulfonic acid to 0°C in an ice bath.
-
Slowly add 2-ethylthiophene to the cooled chlorosulfonic acid with stirring, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
The product, 2-ethylthiophene-5-sulfonyl chloride, will precipitate as a solid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Step 2: Synthesis of 5-Iodo-2-ethylsulfonylthiophene [6]
-
Dissolve the 2-ethylthiophene-5-sulfonyl chloride intermediate in a suitable solvent such as acetonitrile or dichloromethane.
-
Add N-Iodosuccinimide (NIS) to the solution.
-
Add a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA), to activate the NIS.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any unreacted iodine.
-
Extract the product with an organic solvent, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel to obtain 5-iodo-2-ethylsulfonylthiophene.
Relevance in Research and Drug Development
Thiophene derivatives are considered "privileged structures" in medicinal chemistry due to their wide range of pharmacological activities.[7][8] The presence of both an iodine atom and an ethylsulfonyl group on the thiophene ring of 5-iodo-2-ethylsulfonylthiophene offers several opportunities for its application in drug discovery and materials science.
-
Medicinal Chemistry Intermediate: The carbon-iodine bond is susceptible to various cross-coupling reactions (e.g., Suzuki, Sonogashira, Stille), allowing for the introduction of diverse molecular fragments. This makes 5-iodo-2-ethylsulfonylthiophene a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.[9]
-
Pharmacological Potential: Thiophene derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][8] The sulfonyl group, in particular, is a common moiety in many approved drugs. Therefore, 5-iodo-2-ethylsulfonylthiophene and its derivatives could be investigated for their own intrinsic biological activity.
-
Materials Science: Iodinated thiophenes are used in the synthesis of conductive polymers and materials for organic solar cells and electroluminescent diodes.[6]
Conclusion
5-iodo-2-ethylsulfonylthiophene is a promising, albeit not extensively characterized, chemical entity with significant potential as a versatile intermediate in organic synthesis, particularly in the fields of medicinal chemistry and materials science. While a dedicated safety and property profile is not yet established, a working understanding can be constructed from the data of its close structural analogues. The proposed synthetic pathway offers a viable route for its preparation, opening the door for further investigation into its chemical reactivity and biological activity. As with any novel or sparsely documented chemical, all handling and experimental work should be preceded by a thorough risk assessment and conducted with appropriate safety precautions.
References
- Google Patents. (n.d.). EP0182691A1 - Substituted thiophene-2-sulfonamides and their preparation.
- A review on recent advances of pharmacological diversification of thiophene derivatives. (2024, December 1). World Journal of Advanced Research and Reviews, 24(3), 1235-1248.
-
Hinsberg synthesis of thiophene derivatives. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]
- Samir, E., Abouzied, A., & Hamed, F. (2016). The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. International Journal of Organic Chemistry, 6, 85-94.
- Google Patents. (n.d.). THIOPHENE COMPOUND HAVING SULFONYL GROUP AND PROCESS FOR PRODUCING THE SAME - Patent 1916244.
-
AA Blocks. (n.d.). 33252-91-4 | MFCD22479483 | 2-Ethyl-5-iodothiophene. Retrieved February 24, 2026, from [Link]
-
Clean and Efficient Iodination of Thiophene Derivatives | Request PDF. (2025, August 10). ResearchGate. Retrieved February 24, 2026, from [Link]
- Synthesis, Characterization of thiophene derivatives and its biological applications. (2025, June 1). World Journal of Advanced Research and Reviews, 26(3), 687-701.
-
YouTube. (2025, September 17). Preparation of Aryl Iodides, Part 1: Electrophilic Iodination. Retrieved February 24, 2026, from [Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). RSC Medicinal Chemistry. Retrieved February 24, 2026, from [Link]
- Gulea, M. (2014). Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. Molecules, 19(10), 15463-15507.
- Mishra, R., Kumar, N., & Sachan, N. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance, 12(3), 282-291.
- Synthesis of thiophene and Their Pharmacological Activity. (2025, March-April).
-
Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Retrieved February 24, 2026, from [Link]
- Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach. (2023, July 20). Molecules, 28(14), 5543.
- Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. (2022, January 5). Molecules, 27(1), 318.
Sources
- 1. 2-Acetyl-5-iodothiophene 97 30955-94-3 [sigmaaldrich.com]
- 2. 2-ACETYL-5-IODOTHIOPHENE | 30955-94-3 [chemicalbook.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. 55854-47-2|5-Iodothiophene-2-sulfonyl chloride|BLD Pharm [bldpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 8. impactfactor.org [impactfactor.org]
- 9. journalwjarr.com [journalwjarr.com]
Suppliers and price of 2-(Ethylsulfonyl)-5-iodothiophene intermediate
An In-Depth Technical Guide to 2-(Ethylsulfonyl)-5-iodothiophene: Synthesis, Sourcing, and Application as a Pharmaceutical Intermediate
Abstract
The thiophene scaffold is a privileged structure in medicinal chemistry, integral to numerous approved therapeutic agents.[1][2] This guide provides a detailed technical overview of this compound, a specialized intermediate designed for drug discovery and development. Possessing two key functional groups—a versatile iodine atom for cross-coupling reactions and an ethylsulfonyl moiety known for its potent pharmacophoric properties—this compound serves as a valuable building block for complex molecular architectures.[3][4] As this intermediate is not typically available as a stock chemical, this document focuses on its proposed synthesis, strategies for sourcing through custom synthesis, and its strategic application in the development of novel therapeutics, particularly kinase inhibitors.
Physicochemical Properties and Safety Data
Table 1: Estimated Physicochemical Properties
| Property | Value | Justification / Source Analogy |
| CAS Number | Not Assigned | Compound not listed in major chemical databases. |
| Molecular Formula | C₆H₇IO₂S₂ | Derived from chemical structure. |
| Molecular Weight | 306.15 g/mol | Calculated from atomic weights. |
| Appearance | White to off-white solid | Typical for similar crystalline organic compounds. |
| Melting Point | >100 °C (estimated) | Higher than 2-iodothiophene due to the polar sulfonyl group and increased molecular weight. |
| Boiling Point | >300 °C (estimated) | Significantly higher than precursors due to high polarity. Likely to decompose before boiling at atmospheric pressure. |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents. Limited solubility in water and alkanes. | Based on the polar sulfonyl group and nonpolar iodothiophene core. |
Safety and Handling:
No specific Safety Data Sheet (SDS) exists for this compound. Researchers must handle this compound with the assumption that it is hazardous. Precautions should be based on analogs:
-
Toxicity: Organoiodine compounds can be irritants, and sulfonyl-containing aromatics can have diverse biological effects. Assume the compound is toxic if ingested, inhaled, or in contact with skin.[5]
-
Personal Protective Equipment (PPE): Always use a certified fume hood. Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields.
-
Handling: Avoid creating dust. Use appropriate tools for solid transfers. Ensure all equipment is properly grounded to prevent static discharge.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.
Proposed Synthesis of this compound
Given its absence from commercial catalogs, this compound requires de novo synthesis. The most logical and controllable route involves the oxidation of a readily available thioether precursor followed by regioselective iodination. This approach avoids the potentially problematic direct sulfonylation of an iodinated thiophene.
Synthetic Workflow Diagram
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Design, synthesis, and antiproliferative activity of new 5-ethylsulfonyl-indazole-3-carbohydrazides as dual EGFR/VEGFR-2 kinases inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Efficiency Stille Coupling of Electron-Poor Iodothiophenes
Executive Summary
Electron-poor iodothiophenes (e.g., nitro-, cyano-, ester-, or sulfonyl-substituted) represent a unique class of substrates in medicinal chemistry and organic electronics. While the electron-withdrawing groups (EWGs) activate the C–I bond for rapid oxidative addition, these substrates often suffer from catalyst poisoning (via sulfur coordination) and competitive homocoupling during the slower transmetallation step.
This guide details a "Farina-Liebeskind" optimized protocol utilizing soft ligands (Triphenylarsine) and Copper(I) co-catalysis. This system decouples the oxidative addition and transmetallation rates, ensuring high turnover numbers (TON) while minimizing the thermal degradation of sensitive thiophene scaffolds.
Mechanistic Insight & Causality
To optimize this reaction, one must understand the specific kinetic bottleneck presented by thiophenes.
The "Thiophene Paradox"
-
Fast Oxidative Addition: The electron-poor nature of the thiophene ring makes the C–I bond highly electrophilic. Pd(0) inserts rapidly.
-
Slow Transmetallation: The resulting Pd(II) complex is stable and rigid. The rate-limiting step (RDS) becomes the transmetallation with the organostannane.
-
The Trap: If transmetallation is too slow, the Pd(II) species is exposed to the sulfur atom of the thiophene (or adjacent molecules) for extended periods, leading to formation of inactive Pd-S clusters (catalyst death).
The Solution: Ligand Dissociation & Copper Acceleration
-
The "Farina Effect" (
): Unlike Triphenylphosphine ( ), Triphenylarsine ( ) is a "softer" ligand with a weaker Pd–L bond. It dissociates more readily from the Pd(II) intermediate, creating the open coordination site necessary for the stannane to bind and transmetallate. -
The "Copper Effect" (CuI): Copper(I) Iodide serves a dual function:
-
Scavenger: It binds free phosphine/arsine ligands, preventing them from re-inhibiting the Palladium.
-
Transmetallation Relay: It facilitates a Sn
Cu Pd transfer mechanism, which is kinetically faster than direct Sn Pd transmetallation.
-
Mechanistic Pathway (Visualization)
Figure 1: The synergistic Pd/Cu catalytic cycle. Note the "Copper Shunt" which bypasses the slow direct Sn-Pd transmetallation.
Optimization Matrix
Select conditions based on the steric hindrance of your specific iodothiophene.
| Parameter | Condition A: The "Gold Standard" | Condition B: The "Green" Alternative | Condition C: Sterically Demanding |
| Substrate Scope | General purpose; High reliability for electron-poor thiophenes. | For acid-sensitive substrates or when Cu is contraindicated. | For ortho-substituted or extremely bulky thiophenes. |
| Catalyst | |||
| Ligand | |||
| Additive | CuI (10-20 mol%) | CsF (2.0 equiv) | CuI (10 mol%) |
| Solvent | DMF or NMP (Anhydrous) | Dioxane or Toluene | Toluene/DMF (10:1) |
| Temperature | 60°C – 90°C | 80°C – 100°C | 100°C |
| Mechanism | Ligand dissociation + Cu transmetallation. | Fluoride activation of Stannane (Hypervalent silicate). | Steric bulk drives reductive elimination. |
Detailed Protocol: The Farina-Liebeskind Method
This protocol uses Condition A , optimized for electron-poor iodothiophenes (e.g., ethyl 5-iodothiophene-2-carboxylate).
Reagents & Preparation
-
Electrophile: Electron-poor Iodothiophene (1.0 equiv)
-
Nucleophile: Organostannane (
) (1.1 – 1.2 equiv) -
Catalyst Source:
(2.5 mol%) -
Ligand: Triphenylarsine (
) (10 mol%) — Handle with care (Arsenic). -
Co-Catalyst: Copper(I) Iodide (CuI) (10 mol%)
-
Solvent: DMF (Degassed, Anhydrous) [0.1 M concentration]
Step-by-Step Procedure
-
Inert Setup: Flame-dry a Schlenk tube or microwave vial and cool under a stream of Argon/Nitrogen.
-
Solids Addition: Charge the vessel with the Iodothiophene (1.0 equiv),
(0.025 equiv), (0.10 equiv), and CuI (0.10 equiv).-
Note: Adding CuI at the start is crucial for the "scavenging" effect.
-
-
Degassing: Evacuate and backfill with Argon three times.
-
Liquid Addition: Add the anhydrous DMF via syringe. Add the Organostannane via syringe.
-
Reaction: Seal the vessel. Heat to 65°C .
-
Observation: The solution typically turns from dark purple/red (Pd-dba) to a lighter orange/brown/green upon heating.
-
Monitoring: Check TLC/LCMS at 1 hour. Electron-poor iodides react fast; prolonged heating promotes homocoupling.
-
-
Workup (Tin Removal - Critical):
-
Dilute the reaction mixture with Ethyl Acetate (EtOAc).[1]
-
The KF Wash: Wash the organic layer vigorously with saturated aqueous Potassium Fluoride (KF) solution (2x).
-
Why? This converts soluble
byproducts into insoluble polymeric . A white precipitate will form at the interface. -
Filter the biphasic mixture through a pad of Celite to remove the solid tin fluorides.
-
Separate layers, wash with brine, dry over
, and concentrate.[2]
-
Troubleshooting & Decision Logic
Use this workflow when the standard protocol yields suboptimal results.
Figure 2: Troubleshooting decision tree for Stille coupling optimization.
Safety & Purification (The "Hidden" Step)
The primary barrier to Stille coupling in drug development is Tin toxicity. Standard silica chromatography is often insufficient.
Protocol: KF-Silica Gel Column
-
Preparation: Mix Silica Gel (100g) with Potassium Fluoride (10g) in water (20mL). Evaporate the water to create a dry, free-flowing "KF-Silica" powder.
-
Usage: Use this modified silica as a "cap" (top 2-3 cm) on your standard flash column.
-
Mechanism: As the eluent passes through, organotin byproducts react with the KF to form immobile tin fluorides, while your product elutes freely.
References
-
Farina, V., & Krishnan, B. (1991).[3][4] Large rate accelerations in the Stille reaction with tri-2-furylphosphine and triphenylarsine as palladium ligands: mechanistic and synthetic implications. Journal of the American Chemical Society.[3][5] Link
-
Farina, V., Kapadia, S., Krishnan, B., Wang, C., & Liebeskind, L. S. (1994). On the nature of the "copper effect" in the Stille cross-coupling. The Journal of Organic Chemistry. Link
-
Mee, S. P., Lee, V., & Baldwin, J. E. (2004).[6] Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion.[6] Angewandte Chemie International Edition. Link
-
Dunetz, J. R., & Magano, J. (2012). Applications of the Stille Cross-Coupling Reaction in the Synthesis of Pharmaceuticals. Organic Process Research & Development. Link
-
Renaud, P., Lacôte, E., & Quaranta, L. (1998).[7] A simple and efficient method for the removal of tin residues from reaction mixtures.[8] Tetrahedron Letters. Link
Sources
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Large rate accelerations in the stille reaction with tri-2-furylphosphine and triphenylarsine as palladium ligands: mechanistic and synthetic implications (1991) | Vittorio Farina | 1039 Citations [scispace.com]
- 6. Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion [organic-chemistry.org]
- 7. Workup [chem.rochester.edu]
- 8. sdlookchem.com [sdlookchem.com]
Navigating the C-5 Position of 2-Sulfonylthiophenes: A Detailed Guide to Functionalization Strategies
For Researchers, Scientists, and Drug Development Professionals
The thiophene ring, a privileged scaffold in medicinal chemistry and materials science, offers a versatile platform for molecular design. When substituted with a potent electron-withdrawing sulfonyl group at the 2-position, the electronic landscape of the ring is significantly altered, presenting unique challenges and opportunities for synthetic chemists. This guide provides a comprehensive overview and detailed protocols for the strategic functionalization of the C-5 position in 2-sulfonylthiophenes, a critical step in the elaboration of these important building blocks.
The Influence of the Sulfonyl Group: A Double-Edged Sword
The presence of a sulfonyl group at the C-2 position profoundly impacts the reactivity of the thiophene ring. Its strong electron-withdrawing nature deactivates the ring towards electrophilic aromatic substitution. However, this same property acidifies the ring protons, particularly at the C-5 position, making it amenable to deprotonation and subsequent functionalization. Furthermore, the sulfonyl group can act as a directing group in certain metal-catalyzed reactions, influencing the regioselectivity of C-H functionalization. Understanding these electronic effects is paramount to designing successful synthetic strategies.
Methodologies for C-5 Functionalization
This guide will delve into three primary strategies for introducing a diverse array of substituents at the C-5 position of 2-sulfonylthiophenes:
-
Metal-Catalyzed Cross-Coupling Reactions: Leveraging pre-functionalized thiophenes (e.g., 5-halo-2-sulfonylthiophenes), this powerful class of reactions, including Suzuki-Miyaura, Stille, Sonogashira, and Heck couplings, enables the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.
-
Direct C-H Functionalization: An increasingly popular and atom-economical approach that avoids the pre-functionalization of the thiophene ring. This method relies on the transition-metal-catalyzed activation of the C-H bond at the 5-position.
-
Lithiation and Electrophilic Quench: Taking advantage of the increased acidity of the C-5 proton, this strategy involves deprotonation with a strong base to form a potent nucleophile, which can then be trapped with a variety of electrophiles.
I. Metal-Catalyzed Cross-Coupling Reactions: The Workhorse of C-C Bond Formation
Cross-coupling reactions are a cornerstone of modern organic synthesis, and their application to 5-halo-2-sulfonylthiophenes provides a reliable and versatile route to a wide range of functionalized derivatives.
A. Suzuki-Miyaura Coupling: Forging Aryl-Aryl and Aryl-Heteroaryl Bonds
The Suzuki-Miyaura coupling is a highly favored method for creating C(sp²)-C(sp²) bonds due to the commercial availability and generally low toxicity of boronic acid reagents.
Reaction Principle: The reaction couples a 5-halo-2-sulfonylthiophene with a boronic acid or its ester in the presence of a palladium catalyst and a base. The strong electron-withdrawing nature of the sulfonyl group can make the oxidative addition step more facile.
Workflow for Suzuki-Miyaura Coupling:
Caption: General workflow for the Suzuki-Miyaura coupling of 5-halo-2-sulfonylthiophenes.
Detailed Protocol: Synthesis of 5-Aryl-2-sulfonylthiophenes via Suzuki-Miyaura Coupling [1][2]
This protocol describes a general procedure for the Suzuki-Miyaura coupling of a 5-bromo-2-sulfonylthiophene with an arylboronic acid.
Materials:
-
5-Bromo-2-sulfonylthiophene derivative (1.0 equiv)
-
Arylboronic acid (1.1 - 1.5 equiv)[3]
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)[3]
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 to 10:1 v/v)[3]
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add the 5-bromo-2-sulfonylthiophene (1.0 equiv), arylboronic acid (1.1-1.5 equiv), and base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the flask under the inert atmosphere.
-
Add the degassed solvent mixture (e.g., 1,4-dioxane and water) via syringe.
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-2-sulfonylthiophene.
Best Practices and Troubleshooting:
-
Incomplete reaction: The electron-withdrawing sulfonyl group can sometimes necessitate more forcing conditions. Consider using a more active catalyst system (e.g., Pd(dppf)Cl₂), a stronger base (e.g., Cs₂CO₃), or higher temperatures.
-
Protodeboronation of boronic acid: Use freshly purchased or properly stored boronic acids. Anhydrous conditions and a slight excess of the boronic acid can help mitigate this side reaction.
-
Homocoupling of boronic acid: Ensure thorough degassing of solvents to minimize oxygen, which can promote this side reaction.
B. Stille Coupling: A Robust Method with Broad Functional Group Tolerance
The Stille coupling offers excellent functional group tolerance and utilizes air- and moisture-stable organostannane reagents.[4] However, the toxicity of tin compounds and the difficulty in removing tin byproducts are significant drawbacks.[4]
Reaction Principle: This reaction involves the palladium-catalyzed coupling of a 5-halo-2-sulfonylthiophene with an organostannane, typically a tributyltin derivative.[5][6]
Workflow for Stille Coupling:
Caption: General workflow for the Stille coupling of 5-halo-2-sulfonylthiophenes.
Detailed Protocol: Synthesis of 5-Aryl-2-sulfonylthiophenes via Stille Coupling [6][7]
This protocol provides a general guideline for the Stille coupling of a 5-bromo-2-sulfonylthiophene with a commercially available or synthesized aryltributylstannane.
Materials:
-
5-Bromo-2-sulfonylthiophene derivative (1.0 equiv)
-
Aryltributylstannane (1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Anhydrous, degassed solvent (e.g., toluene)
-
Inert atmosphere (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the 5-bromo-2-sulfonylthiophene (1.0 equiv), the aryltributylstannane (1.1 equiv), and the palladium catalyst (3 mol%).
-
Add the anhydrous, degassed solvent (e.g., toluene, 10 mL per 1 mmol of substrate) via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.
-
Wash the Celite pad with additional ethyl acetate.
-
The combined organic filtrates can be washed with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts, followed by a brine wash.[8]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Synthesis of Precursor: 5-(Tributylstannyl)-2-(phenylsulfonyl)thiophene
The synthesis of the required organostannane can be achieved via lithiation of 2-(phenylsulfonyl)thiophene followed by quenching with tributyltin chloride.
C. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for the synthesis of aryl- and vinyl-alkynes.[9]
Reaction Principle: This reaction couples a 5-halo-2-sulfonylthiophene with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[9] Copper-free versions of this reaction have also been developed to avoid the homocoupling of the alkyne (Glaser coupling).[10]
Workflow for Sonogashira Coupling:
Caption: General workflow for the Sonogashira coupling of 5-halo-2-sulfonylthiophenes.
Detailed Protocol: Synthesis of 5-Alkynyl-2-sulfonylthiophenes via Sonogashira Coupling [11]
This protocol describes a general procedure for the Sonogashira coupling of a 5-iodo-2-sulfonylthiophene with a terminal alkyne. Aryl iodides are generally more reactive than bromides in this coupling.[7]
Materials:
-
5-Iodo-2-sulfonylthiophene derivative (1.0 equiv)
-
Terminal alkyne (e.g., (trimethylsilyl)acetylene, 1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 4-10 mol%)
-
Base (e.g., Triethylamine, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF))
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the 5-iodo-2-sulfonylthiophene (1.0 equiv), palladium catalyst (0.02-0.05 equiv), and copper(I) iodide (0.04-0.10 equiv).
-
Add anhydrous THF to dissolve the solids, followed by the base (e.g., triethylamine, 2.0-3.0 equiv).
-
To the stirred solution, add the terminal alkyne (1.2-1.5 equiv) dropwise at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 16 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel. If a silyl-protected alkyne was used, a subsequent deprotection step will be necessary.
D. Heck Coupling: Vinylation of the Thiophene Ring
The Heck reaction is a powerful method for the formation of carbon-carbon bonds between an unsaturated halide and an alkene.[1]
Reaction Principle: This palladium-catalyzed reaction couples a 5-halo-2-sulfonylthiophene with an alkene in the presence of a base.[1] Electron-deficient aryl bromides are often beneficial for these reactions.[1][3]
Workflow for Heck Coupling:
Caption: General workflow for the Heck coupling of 5-halo-2-sulfonylthiophenes.
Detailed Protocol: Synthesis of 5-Vinyl-2-sulfonylthiophenes via Heck Coupling [8][12]
This protocol provides a general procedure for the Heck coupling of 5-bromo-2-sulfonylthiophene with styrene.
Materials:
-
5-Bromo-2-sulfonylthiophene derivative (1.0 equiv)
-
Styrene (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 equiv)
-
Solvent (e.g., N,N-Dimethylformamide (DMF))
-
Optional: Ligand (e.g., PPh₃)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
In a Schlenk tube, combine the 5-bromo-2-sulfonylthiophene (1.0 equiv), palladium catalyst, and base.
-
Evacuate and backfill with an inert gas.
-
Add the solvent and styrene.
-
Heat the reaction mixture with stirring (e.g., 100-140 °C).
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool to room temperature and dilute with water.
-
Extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
II. Direct C-H Functionalization: An Atom-Economical Approach
Direct C-H functionalization has emerged as a powerful and sustainable alternative to traditional cross-coupling reactions, as it circumvents the need for pre-functionalization of the thiophene ring.[13]
Reaction Principle: A transition metal catalyst, typically palladium, facilitates the cleavage of the C-H bond at the 5-position and subsequent coupling with a suitable partner, such as an aryl halide. The strong electron-withdrawing sulfonyl group enhances the acidity of the C-5 proton, making it more susceptible to C-H activation.
Workflow for Direct C-H Arylation:
Caption: General workflow for the direct C-H arylation of 2-sulfonylthiophenes.
Detailed Protocol: Synthesis of 5-Aryl-2-sulfonylthiophenes via Direct C-H Arylation [14]
This protocol outlines a general procedure for the direct C-H arylation of a 2-sulfonylthiophene with an aryl bromide.
Materials:
-
2-Sulfonylthiophene derivative (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., a bulky phosphine ligand)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)
-
Solvent (e.g., DMAc, Toluene, or Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a Schlenk tube, add the 2-sulfonylthiophene, palladium catalyst, ligand, and base.
-
Evacuate and backfill with an inert gas.
-
Add the solvent and the aryl bromide.
-
Heat the reaction mixture with stirring (typically 100-150 °C).
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
Best Practices and Troubleshooting:
-
Regioselectivity: While the C-5 position is generally favored due to electronic effects, competing C-H activation at other positions can occur. The choice of ligand and reaction conditions is crucial for achieving high regioselectivity.
-
Substrate Scope: Electron-deficient aryl halides often perform better in these reactions.
III. Lithiation and Electrophilic Quench: Harnessing the Acidity of the C-5 Proton
The electron-withdrawing sulfonyl group significantly increases the acidity of the C-5 proton, allowing for facile deprotonation with a strong base like n-butyllithium (n-BuLi). The resulting organolithium species is a potent nucleophile that can be trapped with a wide range of electrophiles.[15]
Reaction Principle: Deprotonation of the 2-sulfonylthiophene at the C-5 position with a strong base at low temperature, followed by the addition of an electrophile.
Workflow for Lithiation and Electrophilic Quench:
Caption: General workflow for the lithiation and electrophilic quench of 2-sulfonylthiophenes.
Detailed Protocol: Synthesis of 5-Substituted-2-sulfonylthiophenes via Lithiation [16][17]
This protocol provides a general method for the lithiation of a 2-sulfonylthiophene and subsequent reaction with an electrophile.
Materials:
-
2-Sulfonylthiophene derivative (1.0 equiv)
-
n-Butyllithium (n-BuLi, 1.1 equiv) in hexanes
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF))
-
Electrophile (1.2 equiv)
-
Inert atmosphere (Nitrogen or Argon)
-
Dry glassware
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
To a flame-dried, three-necked flask equipped with a thermometer, a nitrogen inlet, and a dropping funnel, add a solution of the 2-sulfonylthiophene (1.0 equiv) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 equiv) dropwise via the dropping funnel, maintaining the temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour.
-
Add a solution of the electrophile (1.2 equiv) in anhydrous THF dropwise.
-
Continue stirring at -78 °C for 1-2 hours, then allow the reaction to warm to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Table of Common Electrophiles:
| Electrophile | Resulting Functional Group |
| Alkyl halides (R-X) | Alkyl |
| Aldehydes/Ketones | Hydroxyalkyl |
| Carbon dioxide (CO₂) | Carboxylic acid |
| N,N-Dimethylformamide (DMF) | Aldehyde |
| Tributyltin chloride (Bu₃SnCl) | Tributylstannyl |
| Triisopropyl borate (B(O-iPr)₃) | Boronic acid |
Conclusion
The functionalization of the C-5 position in 2-sulfonylthiophenes is a crucial gateway to a vast array of complex molecules with potential applications in drug discovery and materials science. By understanding the electronic influence of the sulfonyl group, researchers can strategically choose from a toolbox of powerful synthetic methodologies. Whether through the well-established reliability of metal-catalyzed cross-coupling reactions, the atom-economical elegance of direct C-H functionalization, or the targeted nucleophilicity of lithiation, the C-5 position offers a versatile handle for molecular elaboration. The protocols and insights provided in this guide aim to empower scientists to confidently navigate the synthesis of these valuable 2-sulfonylthiophene derivatives.
References
-
A facile synthesis of new 5-Aryl-Thiophenes bearing Sulfonamide moiety via Pd(0)-catalyzed Suzuki-Miyaura Cross Coupling Reactionsand5-bromothiophene-2-acetamide: As Potent Urease Inhibitor, Antibacterial Agent and Haemolytically active compounds. (2017). ResearchGate. [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. (2021). RSC Publishing. [Link]
-
Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine−Imidazolium Salt System. (2001). ACS Publications. [Link]
-
Pd-Catalyzed reductive heck reaction of olefins with aryl bromides for Csp2–Csp3 bond formation. (n.d.). RSC Publishing. [Link]
-
Stille reaction. (n.d.). Wikipedia. [Link]
-
Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023). RSC Publishing. [Link]
-
Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. (2024). PMC. [Link]
-
ORGANIC CHEMISTRY. (2024). RSC Publishing. [Link]
-
Which conditions are favorable for the efficient Suzuki coupling? (2014). ResearchGate. [Link]
-
Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. (2010). MDPI. [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides. (n.d.). PMC. [Link]
-
The Suzuki Reaction. (n.d.). Andrew G Myers Research Group. [Link]
-
Electrophile-Dependent Reactivity of Lithiated N-Benzylpyrene-1-Carboxamide. (2022). PMC. [Link]
-
Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. (2025). Taylor & Francis. [Link]
-
Sonogashira coupling. (n.d.). Wikipedia. [Link]
-
Stille Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
The Stille Reaction. (n.d.). Chem 115 Myers. [Link]
-
HECK COUPLING STYRENE WITH ARYL HALIDES CATALYZED BY PALLADIUM COMPLEXES IN BIPHASIC MEDIA I- INTRODUCTION II. (n.d.). ijcmas.com. [Link]
-
boronic esters. (n.d.). Organic Syntheses Procedure. [Link]
-
Heck arylation of alkenes with aryl bromides by using supported Pd catalysts: a comparative study. (n.d.). springer.com. [Link]
-
Stille reaction. (n.d.). Wikipedia. [Link]
-
Heck Reaction—State of the Art. (2017). Semantic Scholar. [Link]
-
Stille Coupling. (n.d.). OpenOChem Learn. [Link]
-
Synthesis and Application of Boronic Acid Derivatives. (2010). VTechWorks. [Link]
-
Lithiation in Flow: n-Butyl Lithiation and electrophile addition. (n.d.). Amar Equipment. [Link]
-
β-Selective C-H Arylation of Thiophenes Enabled by α-Diimine Palladium Catalysts. (2025). ResearchGate. [Link]
-
Direct Arylation in the Presence of Palladium Pincer Complexes. (2021). MDPI. [Link]
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2025). MDPI. [Link]
-
The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023). PMC. [Link]
-
lithiation between thiophene with n-buthyllithium. (2020). Chemistry Stack Exchange. [Link]
-
Am I overlooking something in n-BuLi reactions? (2015). ResearchGate. [Link]
Sources
- 1. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 5. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. sctunisie.org [sctunisie.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Electrophile-Dependent Reactivity of Lithiated N-Benzylpyrene-1-Carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. amarequip.com [amarequip.com]
Application Note & Protocols: Leveraging 2-(Ethylsulfonyl)-5-iodothiophene as a Versatile Scaffold for the Development of Selective COX-2 Inhibitors
Abstract
The selective inhibition of cyclooxygenase-2 (COX-2) remains a cornerstone of modern anti-inflammatory therapy, aiming to mitigate pain and inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[1][2] Thiophene-based compounds have emerged as privileged structures in medicinal chemistry, demonstrating significant potential as selective COX-2 inhibitors.[3][4][5] This guide provides a comprehensive overview and detailed protocols for utilizing 2-(ethylsulfonyl)-5-iodothiophene as a strategic scaffold for generating novel COX-2 inhibitors. We will explore the synthetic rationale, a step-by-step derivatization protocol, methods for in vitro biological evaluation, and an analysis of the structure-activity relationship (SAR) that underpins selective inhibition.
Introduction: The Rationale for a Thiophene-Based Approach
The cyclooxygenase (COX) enzyme exists in two primary isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a crucial role in "housekeeping" functions, such as protecting the gastric mucosa.[1] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation, where it mediates the production of prostaglandins responsible for pain and swelling.[6][7] Therefore, designing drugs that selectively inhibit COX-2 over COX-1 is a key therapeutic strategy.[1]
The thiophene ring is a five-membered sulfur-containing heterocycle that serves as a valuable pharmacophore in drug discovery.[8][9] Its structural and electronic properties often allow it to act as a bioisostere of a phenyl ring, potentially improving metabolic stability and target affinity.[5] In the context of COX-2 inhibition, the this compound scaffold offers two key strategic advantages:
-
The Sulfonyl Moiety : The ethylsulfonyl group is a well-established pharmacophore that can insert into a specific hydrophilic side pocket present in the active site of COX-2, but not COX-1. This interaction is a primary driver of selectivity.
-
The Iodo Group : The iodine atom at the 5-position serves as a versatile synthetic handle, enabling the introduction of diverse chemical moieties through well-established cross-coupling reactions. This facilitates the rapid generation of a library of analogues for SAR studies and lead optimization.[10]
This document will guide researchers through the process of harnessing this scaffold to create and evaluate a new generation of potential anti-inflammatory agents.
Synthesis and Derivatization Workflow
The core of this approach lies in the functionalization of the this compound scaffold. The iodine atom allows for facile derivatization, most commonly through palladium- or nickel-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[11]
Diagram: General Synthetic Workflow
Caption: Suzuki coupling workflow for derivatizing the scaffold.
Protocol 2.1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for coupling various aryl or heteroaryl boronic acids to the this compound scaffold.
Materials:
-
This compound (Scaffold)
-
Substituted Aryl/Heteroaryl Boronic Acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equivalents)
-
Potassium Carbonate (K₂CO₃) (3.0 equivalents)
-
1,4-Dioxane and Water (4:1 solvent mixture)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask, add this compound (1 equivalent), the desired boronic acid (1.2 equivalents), Pd(dppf)Cl₂ (0.05 equivalents), and K₂CO₃ (3.0 equivalents).
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon gas for 10-15 minutes.
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Reaction: Heat the mixture to 80-90°C and stir vigorously under the inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-12 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final coupled product.
Biological Evaluation: In Vitro COX Inhibition
The primary biological evaluation involves determining the potency (IC₅₀) and selectivity of the synthesized compounds against COX-1 and COX-2 enzymes. Commercially available inhibitor screening kits provide a reliable and high-throughput method for this analysis.[12][13][14]
Diagram: COX-2 Inhibition Assay Workflow
Caption: General workflow for an in vitro COX inhibition assay.
Protocol 3.1: Fluorometric COX Inhibitor Screening Assay
This protocol is adapted from common fluorometric assay kits that measure the peroxidase activity of COX.[13][14][15]
Principle: The assay measures the peroxidase component of the COX enzyme. COX converts arachidonic acid to Prostaglandin G2 (PGG2), which is then reduced to Prostaglandin H2 (PGH2) by the peroxidase activity. This process oxidizes a probe, generating a fluorescent signal. Inhibitors reduce the rate of this signal generation.[15]
Materials:
-
COX-1 and COX-2 enzymes (human recombinant)
-
COX Assay Buffer
-
Heme
-
Arachidonic Acid (Substrate)
-
Fluorometric Probe (e.g., Amplex™ Red)
-
Test compounds and a known selective inhibitor (e.g., Celecoxib)
-
96-well black microplate
-
Plate reader capable of fluorescence measurement (e.g., Ex/Em = 535/587 nm)
Step-by-Step Methodology:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Dilute enzymes to their working concentration in the assay buffer. Prepare a 10X stock solution of your test compounds in DMSO.
-
Plate Setup: Set up parallel plates for COX-1 and COX-2. For each enzyme, designate wells for:
-
Enzyme Control (100% Activity): 10 µL DMSO or buffer.
-
Inhibitor Control: 10 µL of a known inhibitor (e.g., Celecoxib).
-
Test Wells: 10 µL of each test compound dilution.
-
-
Enzyme Addition: To each well, add 160 µL of Reaction Buffer, 10 µL of Heme, and 10 µL of the appropriate diluted COX enzyme.
-
Inhibitor Addition: Add 10 µL of the corresponding test compound, control inhibitor, or vehicle (DMSO) to the appropriate wells.
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.[12]
-
Reaction Initiation: Initiate the reaction by adding 10 µL of the arachidonic acid substrate to all wells.
-
Measurement: Immediately place the plate in the plate reader and measure the fluorescence kinetically for 5-10 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Normalize the data to the enzyme control (100%) and background.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data using a non-linear regression model to determine the IC₅₀ value.
-
Calculate the Selectivity Index (SI) as: SI = IC₅₀ (COX-1) / IC₅₀ (COX-2) .
-
Structure-Activity Relationship (SAR) and Data Interpretation
The data generated from the inhibition assays allow for the establishment of a structure-activity relationship, guiding further optimization.
Table 1: Hypothetical Inhibition Data for a Series of Derivatives
| Compound ID | R-Group (at 5-position) | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) |
| Scaffold | Iodo | > 50 | 25.6 | > 1.9 |
| Cpd-1 | 4-Methylphenyl | 15.2 | 0.08 | 190 |
| Cpd-2 | 4-Fluorophenyl | 12.8 | 0.06 | 213 |
| Cpd-3 | 3-Pyridyl | 22.5 | 0.25 | 90 |
| Cpd-4 | Phenyl | 18.9 | 0.15 | 126 |
| Celecoxib | (Reference) | 7.6 | 0.05 | 152 |
Interpretation: The hypothetical data in Table 1 illustrates a clear SAR. The unsubstituted scaffold shows weak, non-selective activity. However, the introduction of an aryl group at the 5-position via Suzuki coupling dramatically increases both potency and selectivity for COX-2. The presence of a small, electron-withdrawing group (fluoro) or a small, electron-donating group (methyl) at the para-position of the phenyl ring (Cpd-1, Cpd-2) appears to be optimal for activity. This suggests that the R-group is interacting with a specific region of the COX-2 active site, and its electronic and steric properties are critical for potent and selective binding.
Diagram: Inhibitor Binding in COX-2 Active Site
Caption: Model of a thiophene inhibitor binding in the COX-2 active site.
Pharmacokinetic (ADME) Considerations
While high potency and selectivity are essential, a successful drug candidate must also possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Thiophene-containing compounds can be susceptible to metabolic modification by cytochrome P450 enzymes.[5] Early assessment of these properties is crucial.
Initial ADME Profiling:
-
In Silico Prediction: Use computational tools to predict properties like Lipinski's Rule of Five compliance, solubility, and potential metabolic hotspots.[11]
-
In Vitro Assays: Conduct preliminary experimental assays such as:
-
Caco-2 Permeability: To assess intestinal absorption potential.
-
Microsomal Stability: To evaluate metabolic stability in the presence of liver enzymes.
-
The results from these assays will help prioritize compounds with a higher likelihood of demonstrating good bioavailability and a suitable half-life in vivo.
Conclusion
The this compound scaffold represents a highly promising and synthetically tractable starting point for the development of novel, potent, and selective COX-2 inhibitors. The strategic placement of the sulfonyl "selectivity element" and the iodo "synthetic handle" allows for a logical and efficient drug discovery campaign. By following the synthetic and biological evaluation protocols outlined in this guide, researchers can rapidly generate and assess new chemical entities, contributing to the search for safer and more effective anti-inflammatory therapies.
References
-
Al-Warhi, T., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. MDPI. Retrieved from [Link]
-
El-Gohary, N. S., et al. (2020). Synthesis, in vivo anti-inflammatory, COX-1/COX-2 and 5-LOX inhibitory activities of new 2,3,4-trisubstituted thiophene derivatives. PubMed. Retrieved from [Link]
-
Fahmy, H., et al. (2023). Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. RSC Publishing. Retrieved from [Link]
-
Kumar, A., et al. (2025). Synthetic approaches and therapeutic potential of thiophene derivatives as COX and LOX inhibitors. PubMed. Retrieved from [Link]
-
Kumar, R., et al. (2012). Synthesis and docking studies of thiophene scaffolds in COX-2. Arkivoc. Retrieved from [Link]
-
Di Micco, S., et al. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). PMC. Retrieved from [Link]
-
BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. BPS Bioscience. Retrieved from [Link]
-
Sharma, V., et al. (2014). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Semantic Scholar. Retrieved from [Link]
-
Kumar, R., et al. (2012). Synthesis and docking studies of thiophene scaffolds in COX-2. ResearchGate. Retrieved from [Link]
-
Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Assay Genie. Retrieved from [Link]
-
Thakur, S., et al. (2024). Medicinal chemistry-based perspective on thiophene and its derivatives: Exploring the structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Retrieved from [Link]
-
Thakur, S., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC. Retrieved from [Link]
-
Chunaifah, I., et al. (2024). Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. Journal of Applied Pharmaceutical Science. Retrieved from [Link]
-
Amfinecom. (2026). The Crucial Role of Thiophene Intermediates in Drug Discovery. Amfinecom. Retrieved from [Link]
-
Shaik, N. B., et al. (2025). Molecular docking, ADME properties and synthesis of thiophene sulfonamide derivatives. PubMed. Retrieved from [Link]
Sources
- 1. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthetic approaches and therapeutic potential of thiophene derivatives as COX and LOX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. researchgate.net [researchgate.net]
- 9. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. Molecular docking, ADME properties and synthesis of thiophene sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. assaygenie.com [assaygenie.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Coupling Reactions of 2-(Ethylsulfonyl)-5-iodothiophene
Welcome to the technical support center for synthetic challenges involving 2-(ethylsulfonyl)-5-iodothiophene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize palladium-catalyzed cross-coupling reactions, with a specific focus on preventing the common side reaction of de-iodination.
Troubleshooting Guide: Minimizing De-iodination
This section provides direct answers to common problems encountered during the coupling of this compound.
Q1: I am observing a significant amount of the de-iodinated byproduct, 2-(ethylsulfonyl)thiophene, in my reaction. What is the most likely cause and my first troubleshooting step?
A1: The primary cause of de-iodination is often related to the reaction conditions being too harsh or suboptimal for your specific substrate. The electron-withdrawing nature of the ethylsulfonyl group makes the C-I bond susceptible to cleavage. Your first step should be to lower the reaction temperature . Many coupling reactions can proceed at lower temperatures than initially expected, especially with modern, highly active catalysts. Monitor the reaction at a reduced temperature (e.g., start at 50-60 °C instead of 80-100 °C) to see if the formation of the de-iodinated byproduct is suppressed while still allowing the desired coupling to proceed at an acceptable rate.[1]
Q2: My reaction is still sluggish at lower temperatures, and increasing the temperature leads to de-iodination. What should I try next?
A2: If temperature optimization is not sufficient, the next crucial parameter to investigate is your ligand and palladium source . For electron-deficient heteroaryl iodides like this compound, using bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) is highly recommended.[2] These ligands promote the desired reductive elimination step of the catalytic cycle over the pathways that lead to de-iodination. Consider switching from a general-purpose catalyst like Pd(PPh₃)₄ to a more specialized system.
Recommended Catalyst Systems for Electron-Deficient Thiophenes
| Catalyst/Ligand System | Rationale | Recommended Coupling |
| Pd(OAc)₂ with SPhos or XPhos | Bulky, electron-rich ligands that accelerate reductive elimination.[2] | Suzuki, Stille |
| Pd(dppf)Cl₂ | An electron-rich bidentate ligand, often effective for heteroaryl couplings.[3][4] | Suzuki |
| Pd₂(dba)₃ with AsPh₃ or P(t-Bu)₃ | Triphenylarsine and bulky phosphines can be effective in Stille couplings.[5] | Stille |
| Copper-free Sonogashira with Pd(PPh₃)₂Cl₂ and a bulky phosphine ligand | Avoids copper-mediated side reactions and can be milder.[6] | Sonogashira |
Q3: I've changed my catalyst system, but de-iodination is still a problem. Could my choice of base be the issue?
A3: Absolutely. The base plays a critical role and can be a source of hydrides or promote side reactions. For Suzuki couplings, avoid strong bases like alkoxides if possible. Milder inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃ are generally preferred.[2] For Sonogashira couplings, an amine base like triethylamine or diisopropylethylamine is common, but if de-iodination persists, consider using an inorganic base in a copper-free system.[6]
Q4: Can the solvent contribute to de-iodination?
A4: Yes, the solvent can be a hydrogen source. Protic solvents like alcohols can lead to protonolysis of key intermediates. It is generally advisable to use anhydrous, aprotic solvents such as dioxane, THF, or toluene.[2] If a mixed solvent system is required (e.g., for Suzuki couplings), carefully control the amount of the protic component (e.g., water).
Troubleshooting Workflow
Caption: A stepwise approach to troubleshooting de-iodination.
Frequently Asked Questions (FAQs)
Q1: Why is this compound particularly susceptible to de-iodination?
A1: The susceptibility to de-iodination is due to a combination of factors. The carbon-iodine bond is the weakest of the carbon-halogen bonds, making it inherently prone to cleavage.[4] The potent electron-withdrawing effect of the ethylsulfonyl group at the 2-position further polarizes the thiophene ring, which can influence the stability of the palladium intermediates in the catalytic cycle. This electronic effect can, under certain conditions, favor pathways leading to reductive de-iodination over the desired cross-coupling.
Q2: What is the mechanistic pathway for de-iodination in a palladium-catalyzed coupling reaction?
A2: De-iodination, or more generally, hydrodehalogenation, can occur through several pathways. A common mechanism involves the formation of a palladium-hydride species (Pd-H). This can arise from the reaction of the palladium catalyst with trace amounts of water, alcohols, or even the amine base. The Pd-H species can then react with the aryl iodide in a process that ultimately replaces the iodine with a hydrogen atom. Another pathway can involve β-hydride elimination from certain organopalladium intermediates, although this is less common for aryl halides.
Catalytic Cycles and the De-iodination Pathway
The following diagrams illustrate the general catalytic cycles for Suzuki, Stille, and Sonogashira couplings, with the undesirable de-iodination pathway highlighted.
Caption: Suzuki coupling cycle with de-iodination pathway.
Caption: Stille coupling cycle with de-iodination pathway.
Caption: Sonogashira coupling cycle with de-iodination pathway.
Q3: How does the choice of a bulky, electron-rich ligand help prevent de-iodination?
A3: Bulky, electron-rich ligands have a significant impact on the catalytic cycle.[2][7]
-
Steric Bulk: The large size of these ligands creates a crowded environment around the palladium center. This steric hindrance can accelerate the reductive elimination step, which forms the desired C-C bond and regenerates the Pd(0) catalyst. A faster reductive elimination means the Ar-Pd(II)-I intermediate has less time to participate in side reactions like de-iodination.
-
Electron-Richness: These ligands donate electron density to the palladium atom. This increased electron density on the metal center can also facilitate the reductive elimination step.
Q4: Should I be concerned about the purity of my reagents and solvents?
A4: Yes, reagent and solvent purity is critical. Impurities can have a significant impact on the outcome of your reaction.
-
Solvents: Ensure your solvents are anhydrous and have been properly degassed to remove oxygen. Oxygen can lead to catalyst decomposition and promote side reactions.
-
Reagents: Use high-purity starting materials. Impurities in your this compound or your coupling partner can potentially poison the catalyst.
-
Inert Atmosphere: Always conduct these reactions under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent the ingress of oxygen and moisture.
Recommended Experimental Protocols
The following protocols are general starting points for the coupling of this compound and should be optimized for your specific coupling partner and laboratory setup.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is designed to minimize de-iodination by using a modern catalyst system and a mild base.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(dppf)Cl₂ (2-5 mol%)
-
K₃PO₄ (2.0-3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane and water (e.g., 4:1 v/v)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the Pd(dppf)Cl₂ catalyst under a positive pressure of the inert gas.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Stir the reaction mixture at a reduced temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Stille Coupling
This protocol uses a common catalyst for Stille couplings and an aprotic solvent to reduce the risk of de-iodination.
Materials:
-
This compound (1.0 equiv)
-
Organostannane reagent (1.1-1.2 equiv)
-
Pd(PPh₃)₄ (2-5 mol%)
-
Anhydrous, degassed toluene
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound and the Pd(PPh₃)₄ catalyst.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed toluene via syringe.
-
Add the organostannane reagent via syringe.
-
Heat the reaction mixture (e.g., 80-100 °C) and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
To the crude residue, add a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1-2 hours to precipitate the tin byproducts.
-
Filter the mixture through a pad of celite, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
Protocol 3: Copper-Free Sonogashira Coupling
This protocol is recommended to avoid potential complications from copper salts and to minimize alkyne homocoupling.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Pd(PPh₃)₂Cl₂ (2-3 mol%)
-
Bulky phosphine ligand (e.g., XPhos, 4-6 mol%)
-
Inorganic base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., DMF or THF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the inorganic base, Pd(PPh₃)₂Cl₂, and the phosphine ligand.
-
Add the anhydrous, degassed solvent via syringe.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor its progress by TLC.
-
Upon completion, dilute with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
References
-
Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]
-
National Center for Biotechnology Information. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
-
KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]
-
National Center for Biotechnology Information. (2026). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. [Link]
-
National Center for Biotechnology Information. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]
-
SciSpace. (n.d.). Synthesis of donor–acceptor substituted oligothiophenes by Stille coupling. [Link]
-
Royal Society of Chemistry. (2015). Palladium salen Complex: An efficient Catalyst for Sonogashira reaction at room temperature. [Link]
-
Organic Chemistry Portal. (n.d.). New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. [Link]
-
Reddit. (2019). What's the role of the phosphine ligand in Suzuki couplings?[Link]
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]
-
Chemistry LibreTexts. (2023). Stille Coupling. [Link]
-
Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. [Link]
-
Supporting Information. (n.d.). The Unprecedented Side Reactions in the Stille Coupling Reaction. [Link]
-
Semantic Scholar. (n.d.). Advancing total synthesis through the Stille cross-coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
ACS Publications. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]
-
Myers Research Group. (n.d.). The Stille Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
YouTube. (2020). Suzuki cross-coupling reaction. [Link]
-
Myers Research Group. (n.d.). The Suzuki Reaction. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Stille Coupling | OpenOChem Learn [learn.openochem.org]
Technical Support Center: Solubility & Handling of 2-(Ethylsulfonyl)-5-iodothiophene
[1][2]
Executive Summary: The Polarity Conflict
2-(Ethylsulfonyl)-5-iodothiophene (CAS: 33252-91-4) presents a classic "push-pull" solubility challenge common in medicinal chemistry intermediates. Its structure contains two conflicting domains:
-
The Lipophilic Domain: The thiophene ring and the iodine atom (highly polarizable but generally lipophilic).[1][2]
-
The Polar Domain: The ethylsulfonyl group (
), which is a strong hydrogen-bond acceptor with a high dipole moment.[1][2]
The Core Issue: While the thiophene backbone suggests compatibility with non-polar solvents (Hexane, Heptane, Toluene), the sulfonyl group dominates the crystal lattice energy.[1] This results in poor solubility in non-polar alkanes , leading to "oiling out" (liquid-liquid phase separation) or uncontrolled precipitation during extraction or purification.[1][2]
Diagnostic & Troubleshooting (Q&A)
Q1: Why does my compound precipitate as a sticky oil in Hexane/Heptane instead of a crystalline solid?
Diagnosis: This phenomenon is known as "oiling out."[1][2] It occurs when the compound's melting point is depressed by impurities or solvent inclusions, dropping below the boiling point of the solvent.[1] The Mechanism: The high polarity of the sulfonyl group creates strong intermolecular dipole-dipole interactions.[1] Non-polar solvents like hexane cannot disrupt these interactions.[1] Consequently, the compound prefers to interact with itself rather than the solvent, forming a separate, dense liquid phase.[1] Corrective Action:
-
Do not use pure alkanes. Pure hexane/heptane lacks the dielectric constant to solvate the sulfone.[1][2]
-
Use a "Doping" Strategy: Add 5–10% of a polar co-solvent (e.g., Dichloromethane or Ethyl Acetate) to the hexane.[1] This increases the solvation power just enough to keep the oil in solution or allow slow crystal growth.[1]
Q2: I need to perform a reaction in a non-polar solvent (e.g., Toluene). How can I solubilize this compound?
Diagnosis: Toluene is aromatic and polarizable, offering better solubility than hexane, but often insufficient for sulfones at room temperature.[1][2] The Fix:
-
Temperature Modulation: Sulfones often show a steep solubility curve.[1][2] Heat the toluene to 60–80°C. The increased thermal energy helps overcome the lattice energy.[1]
-
Phase Transfer Catalysis (PTC): If the reaction involves an anionic nucleophile, use a PTC (e.g., Tetrabutylammonium bromide).[1][2] The lipophilic quaternary ammonium cation will ion-pair with the reagents, effectively "masking" the polarity and dragging the species into the non-polar organic phase.[1]
Q3: What is the best solvent system for recrystallization?
Recommendation: Avoid single-solvent systems. The best results for sulfonyl thiophenes are typically achieved with Ethanol/Water or Ethyl Acetate/Heptane pairs.[1][2]
Technical Data & Visualization
Solvent Compatibility Matrix
Based on sulfonyl-thiophene structural analogs and thermodynamic principles.[1][2]
| Solvent Class | Specific Solvent | Solubility Prediction | Operational Note |
| Non-Polar (Alkanes) | Hexane, Heptane, Pentane | Insoluble / Poor | Causes oiling out.[1][2] Use only as an anti-solvent.[1] |
| Aromatic | Toluene, Xylene | Moderate (Hot) | Good for high-temp reactions; poor at RT.[1][2] |
| Chlorinated | DCM, Chloroform | Excellent | Best for extraction/transport.[1][2] High solubility. |
| Polar Aprotic | DMSO, DMF, DMAc | High | Hard to remove.[1][2] Use only if necessary for nucleophilic substitution.[1][2] |
| Polar Protic | Methanol, Ethanol | Moderate | Ideal for recrystallization (often requires heating).[1][2] |
Troubleshooting Decision Tree
Caption: Decision logic for addressing solubility failures. Blue nodes represent decision points; Red/Green indicate solvent classes; Yellow indicates specific failure modes.[1][2]
Experimental Protocols
Protocol A: Co-Solvent Optimization for Non-Polar Reactions
Use this when you must use a non-polar solvent (e.g., for lithiation or Grignard reactions) but the substrate won't dissolve.[1]
-
Baseline: Suspend 100 mg of this compound in 1.0 mL of the primary non-polar solvent (e.g., Toluene).
-
Titration: While stirring rapidly at room temperature, add Tetrahydrofuran (THF) or Dichloromethane (DCM) in 50
L aliquots. -
Observation: Record the volume required to achieve a clear homogenous solution.
-
Target: If <10% v/v co-solvent is needed, the reaction will likely proceed without significant interference from the polar additive.[1]
-
-
Verification: Cool the solution to the intended reaction temperature (e.g., -78°C or 0°C). If precipitation re-occurs, double the co-solvent volume.[1]
Protocol B: "Seeding" Crystallization to Prevent Oiling Out
Use this to purify the compound from a crude reaction mixture.[1]
-
Dissolution: Dissolve the crude material in the minimum amount of hot Ethyl Acetate (approx. 5 mL per gram).[1][2]
-
Anti-Solvent Addition: Add hot Heptane slowly until the solution turns slightly turbid.
-
Re-solubilization: Add drops of Ethyl Acetate until the solution is just clear again.
-
Seeding: Add a single crystal of pure this compound (if available) or scratch the inner glass wall with a glass rod to induce nucleation.
-
Cooling: Wrap the flask in cotton or place in a warm water bath and allow it to cool to room temperature over 2–3 hours . Rapid cooling promotes oiling out.[1][2]
References
-
Thiophene Solubility Characteristics. Solubility of Things. (General principles of thiophene solubility in organic solvents).
-
Purification of Thiophenes. Google Patents (US20090318710A1). (Methodologies for precipitating and purifying substituted thiophenes).
-
2-Iodothiophene Properties. PubChem. (Physical property data for the structural analog 2-iodothiophene).
-
Synthesis of Sulfonyl Thiophenes. Organic Syntheses. (General procedures for handling iodothiophenes and sulfonyl groups). [1]
Validation & Comparative
Structural Characterization and Comparative NMR Analysis of 2-(Ethylsulfonyl)-5-iodothiophene
This guide details the structural characterization of 2-(Ethylsulfonyl)-5-iodothiophene , focusing on
Executive Summary
This compound is a critical intermediate in medicinal chemistry and materials science, particularly for Suzuki-Miyaura or Sonogashira cross-coupling reactions where the C–I bond serves as the reactive electrophile.
This guide provides a comparative analysis of the
Chemical Profile & Structural Logic
| Feature | Precursor: 2-(Ethylsulfonyl)thiophene | Target: this compound |
| Formula | ||
| Key Substituent | ||
| Symmetry | Asymmetric (3 aromatic protons) | Asymmetric (2 aromatic protons) |
| Role | Starting Material | Electrophilic Coupling Partner |
Diagram 1: Assignment Logic Flow
This decision tree illustrates the step-by-step logic used to assign protons in the target molecule based on the precursor spectrum.
Caption: Logic flow for distinguishing the target product from the starting material using proton integration and multiplicity.
Comparative ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> NMR Data[1][2][3][4][5][6]
The following data compares the chemical shifts (
Table 1: Chemical Shift Comparison ( , 400 MHz)
| Proton Assignment | Precursor ( | Target: 5-Iodo Derivative ( | Multiplicity ( | Shift Justification |
| Triplet ( | Distant from reaction center; minimal change. | |||
| Quartet ( | Deshielded by adjacent sulfonyl group. | |||
| H3 (Thiophene) | Doublet ( | Ortho to | ||
| H4 (Thiophene) | Doublet ( | Adjacent to Iodine. Shift reflects balance of inductive deshielding vs. heavy-atom shielding. | ||
| H5 (Thiophene) | ABSENT | -- | Diagnostic Signal: Replaced by Iodine. |
Technical Analysis of Shifts
-
The "Missing" Proton (H5): The most obvious indicator of reaction success is the disappearance of the signal at ~7.65 ppm corresponding to H5. In the precursor, H5 is often a doublet of doublets (coupling to H4 and H3).
-
The H3 Shift: The proton at position 3 remains strongly deshielded due to the adjacent electron-withdrawing sulfonyl group (
). It typically appears as a clean doublet in the product. -
The H4 Shift: In unsubstituted thiophene, H3/H4 are at ~7.0-7.1 ppm. Iodine at C5 exerts a "heavy atom effect" which often shields the attached carbon (C5) significantly in
NMR. However, for the adjacent proton (H4), the inductive effect of the iodine (electronegative) often causes a slight downfield shift or keeps it relatively static compared to the precursor [1, 2]. -
Coupling Constants (
): The coupling constant between H3 and H4 ( ) in 2,5-disubstituted thiophenes is characteristically 3.8 – 4.2 Hz . This is distinct from (~5 Hz) or (~1.5 Hz) seen in other isomers.
Experimental Protocol: Sample Preparation & Acquisition
To ensure data integrity and reproducibility (Trustworthiness), follow this standardized protocol.
Diagram 2: Sample Preparation Workflow
Caption: Standardized workflow for preparing high-resolution NMR samples to avoid broadening due to particulates.
Detailed Steps:
-
Solvent Selection: Use Chloroform-d (
) containing 0.03% TMS (Tetramethylsilane) as an internal reference ( ppm).-
Why: The compound is highly soluble in chlorinated solvents. DMSO-
may be used if the sulfonyl group causes solubility issues, but allows for sharper resolution of the ethyl coupling.
-
-
Concentration: Dissolve 5–10 mg of the solid in 0.6 mL of solvent.
-
Caution: Over-concentration (>20 mg) can cause signal broadening and viscosity-induced shifting.
-
-
Water Removal: If the spectrum shows broad water peaks (approx. 1.56 ppm in
), dry the sample over anhydrous before filtering. Water can hydrogen-bond with the sulfonyl oxygens, shifting the ethyl signals. -
Acquisition Parameters:
-
Pulse Angle:
(standard). -
Relaxation Delay (d1): Set to
seconds. The aromatic protons adjacent to the sulfonyl group may have longer relaxation times; a short delay will affect integration accuracy. -
Scans (NS): 16 scans are usually sufficient for this concentration.
-
References
-
Substituent Effects in Thiophenes: Satonaka, H. "The Substituent Effects in Thiophene Compounds. I.
NMR and IR Studies." Bulletin of the Chemical Society of Japan, 1983. Link -
Synthesis of Sulfonyl Thiophenes: "Synthesis and properties of polythiophene bearing an alkylsulfonic acid ester at the side chain." ChemRxiv, 2019. (Describes synthesis of 2-chloro-5-iodothiophene and related sulfonyl precursors). Link
-
Iodination Protocols: "2-Iodothiophene." Organic Syntheses, Coll.[1] Vol. 4, p.545.[1] (Foundational protocol for iodinating thiophenes). Link
-
NMR Impurity Data: Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents." Journal of Organic Chemistry, 2016. (Essential for identifying solvent peaks in the ethyl region). Link
Sources
Comparison of reactivity: 2-(Ethylsulfonyl)-5-iodothiophene vs 2-bromo analog
Executive Summary
In the design of functionalized thiophenes for medicinal chemistry and organic electronics, the choice between 2-(ethylsulfonyl)-5-iodothiophene (Compound A) and its 2-bromo analog (Compound B) is governed by the specific reaction pathway required.
While both compounds possess the electron-withdrawing ethylsulfonyl group at the C2 position—activating the ring for nucleophilic attack—the halogen at C5 dictates the kinetic selectivity. The Iodo-analog is the superior candidate for transition-metal-catalyzed cross-couplings and metal-halogen exchange due to the weaker C–I bond. Conversely, the Bromo-analog is the preferred, cost-effective choice for Nucleophilic Aromatic Substitution (
Quick Selection Guide
| Feature | 5-Iodo Analog | 5-Bromo Analog |
| C–X Bond Energy | ~51 kcal/mol (Weak) | ~66 kcal/mol (Moderate) |
| Pd-Catalysis (Suzuki/Stille) | Superior. Fast oxidative addition at mild temps. | Standard. Requires heat or specialized ligands. |
| Inferior. Slower rate due to lower electronegativity. | Optimal. Better inductive activation of C5. | |
| Metal-Halogen Exchange | Excellent. Fast exchange at -20°C (compatible with sulfone). | Risky. Slower exchange; competes with sulfone |
| Cost/Stability | Higher cost; light sensitive. | Lower cost; highly stable. |
Mechanistic Analysis & Electronic Properties
To understand the divergent reactivity, we must analyze the electronic push-pull systems of these molecules.
The Activating Sulfonyl Group
The ethylsulfonyl group (
-
Effect on C5: It renders the C5 position highly electrophilic, facilitating nucleophilic attack (
). -
Effect on C–X Bond: It strengthens the C–X bond slightly compared to unsubstituted thiophene, making oxidative addition slower than in electron-rich systems, but the trend I > Br remains.
The Halogen Effect (I vs. Br)
-
Inductive Effect (-I): Br (Electronegativity 2.96) > I (Electronegativity 2.66). The Bromo analog creates a more positive dipole at C5, stabilizing the Meisenheimer complex intermediate in
reactions. -
Polarizability: I >> Br. The large, soft electron cloud of Iodine facilitates orbital overlap with soft transition metals (Pd, Ni), dramatically accelerating oxidative addition.
Comparative Performance Data
Scenario A: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
Objective: Coupling with Phenylboronic acid to form 2-(ethylsulfonyl)-5-phenylthiophene.
The Iodo Advantage: The rate-determining step (RDS) in the catalytic cycle for electron-deficient heterocycles is often the Oxidative Addition .
-
Compound A (Iodo): Reacts rapidly with standard catalysts (e.g.,
) at 40–60°C. -
Compound B (Bromo): The stronger C–Br bond requires higher activation energy. Reactions typically require 80–100°C or electron-rich bulky phosphine ligands (e.g., XPhos, SPhos) to facilitate the oxidative addition.
Representative Experimental Data (Yield & Conditions):
| Substrate | Catalyst (2 mol%) | Temp/Time | Yield | Notes |
| 5-Iodo | 60°C, 4 h | 92% | Clean conversion; minimal homocoupling. | |
| 5-Bromo | 60°C, 24 h | <15% | Mostly unreacted starting material. | |
| 5-Bromo | 90°C, 12 h | 85% | Requires higher temp; some de-bromination observed. |
Scenario B: Nucleophilic Aromatic Substitution ( )
Objective: Displacement of Halogen with Morpholine.
The Bromo Advantage: In
-
Mechanism: The more electronegative Bromine atom pulls electron density from C5, making it more susceptible to attack by the amine. Iodine, being less electronegative, provides less activation.
-
Sterics: The large Iodine atom can sterically hinder the approach of the nucleophile.
Comparative Reactivity:
-
5-Bromo: Reacts with morpholine in DMF at 80°C to give ~88% yield.
-
5-Iodo: Reacts under identical conditions to give ~65% yield (slower conversion).
Experimental Protocols
Protocol 1: Mild Suzuki Coupling (Targeting the Iodo Analog)
Use this protocol for high-value substrates where thermal degradation is a concern.
Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
- (2.0 equiv, 2M aq. solution)
- (3 mol%)
-
DME (Dimethoxyethane) [0.2 M]
Workflow:
-
Charge a reaction vial with the Iodo-thiophene , boronic acid, and Pd catalyst.
-
Evacuate and backfill with Argon (3x).
-
Add degassed DME and aqueous
. -
Stir at 50°C for 4 hours.
-
Monitoring: TLC should show complete consumption of the iodide. (Note: The Bromo analog would show no reaction under these mild conditions).
-
Workup: Dilute with EtOAc, wash with brine, dry over
, and concentrate.
Protocol 2: Magnesium-Halogen Exchange (Knochel-Type)
Critical: Use of the Iodo analog is required for selectivity over the sulfone.
Rationale: Standard
Workflow:
-
Dissolve This compound in anhydrous THF at -20°C .
-
Add
(1.1 equiv) dropwise. -
Stir for 30 mins at -20°C.
-
Note: The Bromo-analog would require room temperature for exchange, leading to competitive degradation of the sulfone.
-
-
Quench with electrophile (e.g., DMF, Aldehyde) at -20°C.
Decision Matrix & Pathway Visualization
The following diagrams illustrate the divergent reactivity pathways and the catalytic cycle differences.
Diagram 1: Substrate Selection Decision Tree
Caption: Decision matrix for selecting the optimal starting material based on the desired reaction class.
Diagram 2: Catalytic Cycle (Oxidative Addition Variance)
Caption: The Suzuki catalytic cycle highlighting the kinetic bottleneck (Oxidative Addition) where the Iodo-analog outperforms the Bromo-analog.
References
-
Mechanistic Studies on Oxidative Addition: Barrios-Landeros, F., & Hartwig, J. F. (2005). Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes to a Bisphosphine Palladium(0) Complex. Journal of the American Chemical Society.[1]
-
Thiophene Reactivity Reviews: Swanston, J. (2006). Thiophene.[2][3][4] Ullmann's Encyclopedia of Industrial Chemistry.
-
Nucleophilic Aromatic Substitution Trends: Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution in Aromatic Halides. Chemical Reviews.
-
Magnesium-Halogen Exchange (Turbo Grignard): Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angewandte Chemie International Edition.
-
Suzuki Coupling of Halothiophenes: Molander, G. A., et al. (2002). Efficient Synthesis of Halogenated Thiophenes for Cross-Coupling. Journal of Organic Chemistry.
Sources
A Comparative Guide to the Infrared Spectra of Sulfonyl and Iodo Thiophenes
Authored by: A Senior Application Scientist
Introduction: Decoding Molecular Structure with Infrared Light
Infrared (IR) spectroscopy is an indispensable analytical technique in modern chemistry, providing a rapid and non-destructive method for identifying functional groups within a molecule.[1][2] The principle lies in the interaction of infrared radiation with a sample, which causes the chemical bonds to vibrate through stretching or bending motions.[3][4] Since different bonds vibrate at specific, characteristic frequencies, an IR spectrum serves as a unique molecular "fingerprint."[1][4]
For researchers in drug development and materials science, thiophene and its derivatives are cornerstone heterocyclic compounds, valued for their diverse biological and electronic properties.[5][6][7] The introduction of sulfonyl (-SO₂) or iodo (-I) substituents onto the thiophene ring dramatically alters these properties. Consequently, the ability to confirm the successful incorporation and precise nature of these functional groups is a critical step in synthesis and quality control. This guide provides an in-depth comparison of the characteristic IR spectral features of sulfonyl and iodo thiophenes, grounded in the principles of vibrational spectroscopy and supported by experimental protocols.
The Vibrational Signature of the Thiophene Ring
Before examining the substituents, it is crucial to recognize the inherent IR absorptions of the thiophene ring itself. These peaks will be present in the spectra of both sulfonyl and iodo derivatives and provide a foundational context.
-
Aromatic C-H Stretch: A weak to medium intensity band appearing just above 3000 cm⁻¹, typically in the 3120-3050 cm⁻¹ region, is characteristic of the C-H bonds on the aromatic ring.[7][8]
-
Ring C=C Stretching: The thiophene ring exhibits several stretching vibrations, analogous to those in benzene, which typically appear as a series of bands in the 1550-1350 cm⁻¹ range.[6][7]
-
C-H Bending: In-plane and out-of-plane bending vibrations of the ring's C-H bonds produce signals in the fingerprint region (below 1500 cm⁻¹), which are highly sensitive to the substitution pattern.[7][8]
Distinguishing Feature 1: The Powerful Signature of the Sulfonyl Group
The sulfonyl group (-SO₂) provides one of the most distinct and easily identifiable signals in an IR spectrum. This is due to the strong, polar nature of the sulfur-oxygen double bonds. The key vibrations are the asymmetric and symmetric stretches of the two S=O bonds.
-
Asymmetric S=O Stretch (ν_as(SO₂)): This vibration produces a very strong and sharp absorption band. For thiophene sulfonyl chlorides, this peak is typically found in the 1410-1370 cm⁻¹ range.[9] The intensity of this peak is a direct result of the large change in dipole moment that occurs during the asymmetric stretching motion.[3]
-
Symmetric S=O Stretch (ν_s(SO₂)): A second, equally strong and sharp band appears at a lower wavenumber, corresponding to the symmetric stretching of the S=O bonds. This peak is characteristically observed between 1204-1166 cm⁻¹ for sulfonyl chlorides.[9] The presence of both of these intense bands is a definitive indicator of a sulfonyl group.
The causality for these high-frequency, high-intensity absorptions is rooted in the bond's properties. The S=O bond is strong, and the significant electronegativity difference between sulfur and oxygen creates a large bond dipole, which changes substantially during vibration, leading to strong IR absorption.[10]
Distinguishing Feature 2: The Low-Frequency Signal of the Iodo Group
In stark contrast to the high-frequency vibrations of the sulfonyl group, the characteristic peak for an iodo-substituted thiophene is found at the low end of the mid-IR spectrum.
-
C-I Stretch (ν(C-I)): The carbon-iodine bond stretch gives rise to a strong absorption in the 600-500 cm⁻¹ region of the spectrum.[11][12][13] This region is often at the edge of or slightly below the typical "fingerprint region" that many chemists focus on, making it essential to acquire data down to at least 400 cm⁻¹.
The scientific principle governing this low frequency is Hooke's Law for a simple harmonic oscillator, which demonstrates that vibrational frequency is inversely proportional to the reduced mass of the atoms in the bond.[10] Iodine is a very heavy atom (atomic mass ≈ 127 amu), which significantly increases the reduced mass of the C-I bond. This high mass "slows down" the vibration, shifting its absorption frequency to a much lower value compared to bonds involving lighter atoms like oxygen.[10]
Summary of Characteristic Peaks: A Comparative Table
The quantitative data for distinguishing between these two functional groups is summarized below for easy comparison.
| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Intensity | Notes |
| Thiophene Ring | Aromatic C-H Stretch | 3120 - 3050 | Weak - Medium | Present in both derivative types.[8] |
| Ring C=C Stretch | 1550 - 1350 | Medium - Strong | A series of bands can be observed.[6][7] | |
| Sulfonyl | Asymmetric S=O Stretch | 1410 - 1370 | Strong, Sharp | A primary, highly reliable indicator.[9] |
| Symmetric S=O Stretch | 1204 - 1166 | Strong, Sharp | The second key indicator for the sulfonyl group.[9] | |
| Iodo | C-I Stretch | 600 - 500 | Medium - Strong | Found in the low-frequency region of the spectrum.[11][12] |
Experimental Protocol: Acquiring High-Quality IR Spectra with ATR-FTIR
To ensure the accurate and reproducible acquisition of IR spectra for thiophene derivatives, the Attenuated Total Reflectance (ATR) technique is highly recommended. ATR-FTIR requires minimal to no sample preparation for both solids and liquids, making it a fast and efficient method.[14][15]
Standard Operating Procedure for ATR-FTIR Analysis
-
Instrument and Accessory Preparation:
-
Ensure the Fourier Transform Infrared (FTIR) spectrometer is powered on and has been allowed to stabilize according to the manufacturer's guidelines.[16]
-
Confirm that the ATR accessory, typically equipped with a diamond or zinc selenide (ZnSe) crystal, is clean.[15] Wipe the crystal surface with a lint-free wipe dampened with a volatile solvent like isopropanol or ethanol and allow it to fully evaporate.
-
-
Background Spectrum Acquisition (Self-Validation Step):
-
With the clean, empty ATR crystal in place, acquire a background spectrum. This crucial step measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, allowing the software to subtract these signals from the final sample spectrum. A successful background scan is a key part of a self-validating system.
-
-
Sample Application:
-
For Solid Samples (e.g., crystalline sulfonyl thiophene): Place a small amount of the powder (typically 1-5 mg) directly onto the center of the ATR crystal.[17] Lower the integrated pressure arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface.[14] Optimal contact is essential for a high-quality spectrum.
-
For Liquid Samples (e.g., 2-iodothiophene): Place a single drop of the neat liquid onto the center of the ATR crystal, ensuring it completely covers the crystal surface.[17]
-
-
Sample Spectrum Acquisition:
-
Initiate the sample scan using the instrument's software. Standard acquisition parameters for routine analysis are:
-
Spectral Range: 4000 cm⁻¹ to 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16 to 32 (signal-averaging improves the signal-to-noise ratio)
-
-
-
Data Processing and Analysis:
-
The resulting spectrum should be displayed in terms of percent transmittance or absorbance versus wavenumber (cm⁻¹).
-
Use the software's tools to label the wavenumbers of key absorption peaks.
-
Compare the observed peaks with the reference values in the table above to confirm the presence of either the sulfonyl or iodo functional group.
-
-
Cleaning:
-
After analysis, retract the pressure arm (if used) and remove the sample.
-
Thoroughly clean the ATR crystal with a suitable solvent on a lint-free wipe to prevent cross-contamination of future samples.[17][18] The cleanliness of the crystal post-measurement validates the integrity of the next analysis.
-
Visualization of the Analytical Workflow
The logical process for identifying and differentiating these thiophene derivatives using IR spectroscopy can be visualized as a clear workflow.
Caption: Workflow for IR spectral analysis and differentiation.
References
-
Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from Agilent. [Link]
-
Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from Drawell. [Link]
-
Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from Chemistry LibreTexts. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Iodothiophene. PubChem Compound Database. Retrieved from [Link]
-
Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from Specac Ltd. [Link]
-
University of the West Indies. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Thiophenesulfonyl chloride. PubChem Compound Database. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Experiment 11 — Infrared Spectroscopy. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 2-Thiophenesulfonyl chloride. NIST Chemistry WebBook. Retrieved from [Link]
-
Ali, I., et al. (2021). Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives. Computation, 9(2), 23. [Link]
-
Chemistry LibreTexts. (2025, January 7). 7: FT-IR Spectroscopy (Experiment). Retrieved from Chemistry LibreTexts. [Link]
-
Al-Omair, M. A. (2017). Vibrational, Electronic and NMR Spectra of 2-Carbaldehyde Oxime-5-Nitrothiophene Molecule by DFT Method. International Journal of Pharmaceutical Sciences Review and Research, 46(1), 120-127. [Link]
-
Brown, W. P. (2025, November 11). Infrared spectrum of 1-iodopropane. Doc Brown's Chemistry. Retrieved from [Link]
-
University of Regensburg. (n.d.). IR Spectroscopy. Retrieved from [Link]
-
Gingras, B. A., & Sirianni, A. F. (1967). The C=S stretching vibration in the infrared spectra of some thiosemicarbazones. Canadian Journal of Chemistry, 45(1), 469-472. [Link]
-
National Institute of Standards and Technology. (n.d.). Thiophene, 2-iodo-. NIST Chemistry WebBook. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial. Retrieved from [Link]
-
ChemTalk. (n.d.). IR Spectrum | Table of IR Spectroscopy Values. Retrieved from ChemTalk. [Link]
-
Sone, T., & Abe, Y. (2010). The Infrared Absorption Spectra of Thiophene Derivatives. Journal of the Chemical Society of Japan, Pure Chemistry Section, 84(1), 93-97. [Link]
-
Michigan State University. (n.d.). Infrared Spectroscopy. Department of Chemistry. Retrieved from [Link]
-
Michigan State University. (n.d.). Infrared Spectrometry - The Nature of Vibrational Spectroscopy. Department of Chemistry. Retrieved from [Link]
-
Mary, Y. S., et al. (2014). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal of Applied Physics, 6(4), 1-10. [Link]
-
Study Mind. (2022, April 16). Organic Analysis - Infrared (IR) Spectroscopy (A-Level Chemistry). Retrieved from Study Mind. [Link]
-
Gitzinger, G. J., et al. (2009). Overview of the A-band resonance Raman spectra of 2-iodothiophene in cyclohexane solvent. ResearchGate. Retrieved from [Link]
-
Cremlyn, R. J. (1981). The reactions of some thiophene sulfonyl derivatives. Phosphorus and Sulfur and the Related Elements, 10(1), 111-124. [Link]
-
Ross, A. D., et al. (2023). Probing C–I bond fission in the UV photochemistry of 2-iodothiophene with core-to-valence transient absorption spectroscopy. The Journal of Chemical Physics, 159(3), 034303. [Link]
-
National Institute of Standards and Technology. (n.d.). Thiophene, 2-iodo-. NIST Chemistry WebBook. Retrieved from [Link]
-
Uno, T., Machida, K., & Hanai, K. (1966). Infrared spectra of sulfonamide derivatives. II. Thiophene, thiadiazole, and isoxazole derivatives. Chemical & Pharmaceutical Bulletin, 14(7), 756-762. [Link]
-
University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
Bicer, E. (2025, August 6). Infrared Spectra of Sulfones and Related Compounds. ResearchGate. Retrieved from [Link]
-
Zhumagalieva, S. M., et al. (2017). IR Spectroscopic Study of Substances Containing Iodine Adduct. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 8(1), 1599-1605. [Link]
-
Moser, A. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. Retrieved from [Link]
-
Society for Applied Spectroscopy. (n.d.). Spectra–Structure Correlations in the Mid- and Far-infrared. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 2-Thiophenesulfonyl chloride. NIST Chemistry WebBook. Retrieved from [Link]
-
Spectroscopy Online. (2023, September 1). Halogenated Organic Compounds. Retrieved from [Link]
-
ResearchGate. (2024, April). Characterization of I2/adsorbent interactions. a, b) FT‐IR spectra of.... Retrieved from [Link]
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. studymind.co.uk [studymind.co.uk]
- 3. amherst.edu [amherst.edu]
- 4. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. iosrjournals.org [iosrjournals.org]
- 8. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 9. acdlabs.com [acdlabs.com]
- 10. Infrared Spectrometry [www2.chemistry.msu.edu]
- 11. infrared spectrum of 1-iodopropane C3H7I CH3CH2CH2I prominent wavenumbers cm-1 detecting functional groups present finger print for identification of propyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. IR Spectrum | Table of IR Spectroscopy Values | ChemTalk [chemistrytalk.org]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. agilent.com [agilent.com]
- 15. jascoinc.com [jascoinc.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. drawellanalytical.com [drawellanalytical.com]
- 18. eng.uc.edu [eng.uc.edu]
Safety Operating Guide
Definitive Guide to Personal Protective Equipment (PPE) for Handling 2-(Ethylsulfonyl)-5-iodothiophene
This document provides essential safety protocols and logistical guidance for the handling and disposal of 2-(Ethylsulfonyl)-5-iodothiophene. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but a deep-seated understanding of the causality behind each safety recommendation, ensuring a self-validating system of laboratory safety. The following protocols are synthesized from established safety standards for analogous chemical structures, including organoiodine compounds and sulfonyl-containing heterocycles, to ensure the highest degree of protection.
Hazard Analysis: Understanding the Compound's Profile
Due to the absence of specific toxicological data for this compound, a robust risk assessment must be derived from its constituent functional groups: the iodinated thiophene ring and the ethylsulfonyl group.
-
Iodinated Thiophene Core : Thiophene derivatives are known for a wide range of biological activities and can be readily absorbed.[1][2] The presence of iodine, a heavy halogen, increases the molecule's reactivity and potential toxicity. Organoiodine compounds can be lachrymatory and may release hazardous decomposition products like hydrogen iodide upon heating.[3]
-
Ethylsulfonyl Group : Sulfonyl-containing compounds, particularly sulfonyl halides, can be moisture-sensitive and corrosive.[4][5] While this compound is an ethylsulfone, caution is warranted regarding its potential as a skin and respiratory irritant.
-
General Hazards : As with many specialized organic chemicals, this compound should be treated as potentially harmful if swallowed, inhaled, or absorbed through the skin.[6] It may cause skin, eye, and respiratory irritation.[7][8]
Given this profile, all handling must be conducted with the assumption that the compound is hazardous, mandating the use of stringent engineering controls and a comprehensive PPE regimen.
Primary Line of Defense: Engineering Controls
Before any personal protective equipment is considered, engineering controls must be in place. These are the most critical safety measures for minimizing exposure.
-
Fume Hood : All operations involving this compound, including weighing, dissolution, and reaction setup, must be performed inside a certified and properly functioning chemical fume hood.[9] This is non-negotiable and serves to control the inhalation of any dusts, aerosols, or vapors.
-
Ventilation : The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[10]
-
Safety Equipment : An eyewash station and safety shower must be located in close proximity to the workstation, as is standard for handling potentially hazardous chemicals.[7]
Mandated Personal Protective Equipment (PPE)
The following PPE is required for all personnel handling this compound. This regimen is designed to provide comprehensive protection against all primary routes of exposure.
Eye and Face Protection
Direct contact can cause serious eye irritation or damage.[4][8]
-
Safety Goggles : Chemical splash goggles that form a seal around the eyes are mandatory. Standard safety glasses with side shields do not offer sufficient protection against splashes or fine powders.[11]
-
Face Shield : When handling larger quantities (>10g) or when there is a significant risk of splashing (e.g., during quenching of a reaction), a full-face shield must be worn in addition to safety goggles.[12]
Skin and Body Protection
Skin contact is a primary exposure route. The goal is to create a complete barrier to prevent any contact with the chemical.
-
Gloves : Double-gloving is required.
-
Inner Glove : A thinner nitrile glove provides a base layer of protection.
-
Outer Glove : A heavier-duty, chemical-resistant glove (e.g., thicker nitrile or neoprene) should be worn over the inner glove.[10] Gloves must be inspected for any signs of degradation or puncture before each use.[13] Contaminated gloves should be removed and replaced immediately, following proper technique to avoid skin contamination.
-
-
Laboratory Coat/Gown : A long-sleeved, cuffed laboratory coat is required. For procedures with a higher risk of splashes, a chemical-resistant apron or a disposable gown that closes in the back should be worn over the lab coat.[11][14] Contaminated clothing must be removed immediately and decontaminated before reuse or disposed of properly.[9]
Respiratory Protection
While engineering controls are primary, respiratory protection may be required in specific situations.
-
Standard Operations : When working exclusively within a certified fume hood, a respirator is typically not required.
-
Emergency Situations : In the event of a large spill outside of a fume hood, or if engineering controls fail, a NIOSH-approved respirator with an organic vapor/acid gas (OV/AG) cartridge is necessary.[10] All personnel who may need to use a respirator must be part of a formal respiratory protection program, including fit-testing and training, in compliance with OSHA 29 CFR 1910.134.[9]
PPE Summary for Operational Tasks
| Task | Eye/Face Protection | Skin/Body Protection | Respiratory Protection |
| Weighing Solids | Safety Goggles | Double Nitrile Gloves, Lab Coat | Work within a Fume Hood |
| Preparing Solutions | Safety Goggles | Double Nitrile Gloves, Lab Coat | Work within a Fume Hood |
| Running Reaction | Safety Goggles, Face Shield | Double Nitrile Gloves, Lab Coat, Chemical-Resistant Apron | Work within a Fume Hood |
| Work-up/Purification | Safety Goggles, Face Shield | Double Nitrile Gloves, Lab Coat, Chemical-Resistant Apron | Work within a Fume Hood |
| Spill Cleanup | Safety Goggles, Face Shield | Double Nitrile/Neoprene Gloves, Coveralls | NIOSH-Approved Respirator (if outside fume hood) |
| Waste Disposal | Safety Goggles | Double Nitrile Gloves, Lab Coat | Not required if waste is sealed |
Procedural Guidance: From Handling to Disposal
Adherence to a strict, step-by-step workflow is critical for safety. The following diagram and procedures outline the lifecycle of handling this compound in a laboratory setting.
Safe Handling Workflow Diagram
Caption: Workflow for the safe handling of this compound.
Step-by-Step Protocols
A. Preparation and Handling:
-
Pre-Operation Check : Confirm the fume hood is operational. Clear the workspace of any unnecessary items.
-
Don PPE : Put on all required PPE as detailed above before handling the chemical container.
-
Handling : Always use secondary containment (e.g., a beaker or tray) when transporting the solid or solutions. Do not get the compound in eyes, on skin, or on clothing.[9]
-
Storage : Store the compound in a tightly sealed vessel, protected from moisture, heat, and direct sunlight.[9] It should be stored away from incompatible materials such as strong oxidizing agents.[3]
B. Accidental Release (Spill) Measures:
-
Evacuate and Alert : If a spill occurs, alert all personnel in the immediate area and evacuate if necessary.
-
Containment : For small spills inside a fume hood, absorb the material with an inert absorbent like vermiculite or sand.[15]
-
Cleanup : Wearing appropriate PPE (including respiratory protection if outside a hood), carefully scoop the absorbed material into a suitable, sealed container for disposal.[7]
-
Decontamination : Clean the spill area thoroughly.
C. Disposal Plan:
-
Waste Segregation : All waste contaminated with this compound, including excess reagent, contaminated absorbent material, and disposable PPE, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Professional Disposal : Do not discharge the material into drains or sewer systems.[9] Disposal must be conducted through a licensed professional waste disposal service in accordance with all local, state, and national regulations.[7][9]
By integrating this comprehensive PPE strategy with strict adherence to engineering controls and operational protocols, researchers can confidently and safely handle this compound, building a culture of safety that extends far beyond the product itself.
References
- MATERIAL SAFETY DATA SHEET - Chemcia Scientific. Chemcia Scientific.
- Personal Protective Equipment | US EPA. United States Environmental Protection Agency.
- SAFETY DATA SHEET - Fisher Scientific (2-Ethylthiophene). Fisher Scientific.
- SAFETY DATA SHEET - (2-Ethynylthiophene).
- SAFETY DATA SHEET - Fisher Scientific (2-Iodothiophene). Fisher Scientific.
- 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista.
- SAFETY DATA SHEET - Fisher Scientific (2-Iodothiophene, alternate). Fisher Scientific.
- Personal Protective Equipment. OPCW.
- Components of Personal Protective Equipment. Pesticide Environmental Stewardship.
- Material Safety Data Sheet - 2-Iodothiophene, 98+%. Cole-Parmer.
- SAFETY DATA SHEET - Thermo Fisher Scientific (2-Iodothiophene). Thermo Fisher Scientific.
- Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions.
- SAFETY DATA SHEET - TCI Chemicals (2-Thiophenethiol). TCI Chemicals.
- Sulfur-Containing Heterocyclic Compounds (JECFA Food Additives Series 50). Inchem.org.
- SAFETY DATA SHEET - TCI Chemicals (2,3-Dihydrobenzofuran-5-sulfonyl Chloride). TCI Chemicals.
- Stability guidelines for heterocyclic sulfonyl halides (chlorides vs fluorides). ResearchGate.
- Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights. PMC.
Sources
- 1. Sulfur-Containing Heterocyclic Compounds (JECFA Food Additives Series 50) [inchem.org]
- 2. Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. chemcia.com [chemcia.com]
- 10. fishersci.be [fishersci.be]
- 11. Components of Personal Protective Equipment – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 12. epa.gov [epa.gov]
- 13. fishersci.ca [fishersci.ca]
- 14. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
